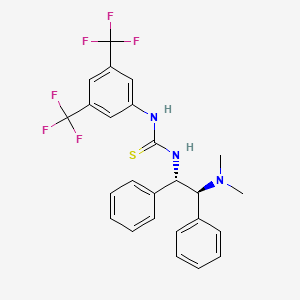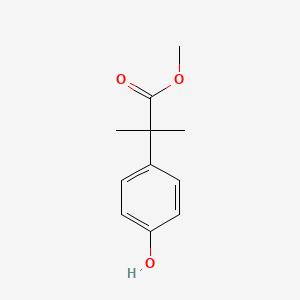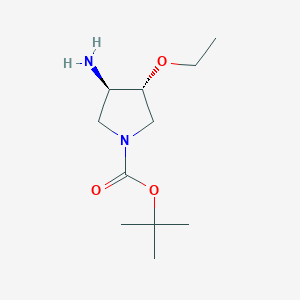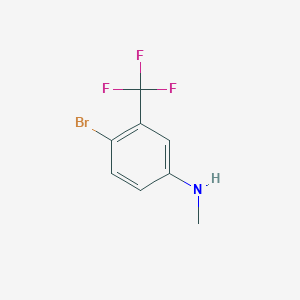
4-Bromo-N-methyl-3-(trifluoromethyl)aniline
説明
“4-Bromo-3-(trifluoromethyl)aniline” is an organic compound with the molecular formula BrC6H3(CF3)NH2 . It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . It has also been used to synthesize AUY954, an aminocarboxylate analog of FTY720, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-(trifluoromethyl)aniline” consists of a benzene ring substituted with a bromine atom, a trifluoromethyl group, and an amine group . The average molecular weight is 240.020 Da .Chemical Reactions Analysis
“4-Bromo-3-(trifluoromethyl)aniline” has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . It has also been used to synthesize AUY954, an aminocarboxylate analog of FTY720 .Physical And Chemical Properties Analysis
The boiling point of “4-Bromo-3-(trifluoromethyl)aniline” is 81-84 °C at 0.5 mmHg, and its melting point is 47-49 °C . It has a linear formula of BrC6H3(CF3)NH2 .科学的研究の応用
Vibrational Analysis and NLO Materials Potential
4-Bromo-N-methyl-3-(trifluoromethyl)aniline, along with its chloro and fluoro derivatives, has been studied for its vibrational characteristics using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies are crucial for understanding the molecular structure and the impact of substituent effects on vibrational spectra. The research highlights the potential of these compounds in Non-Linear Optical (NLO) materials due to their unique electronic and structural properties. Theoretical computations including hyperconjugation interactions, HOMO-LUMO energy gap analysis, and molecular electrostatic potential surface analysis further elaborate on their suitability for NLO applications (Revathi et al., 2017).
Structural Elaboration in Organic Synthesis
This compound serves as a key intermediate in the structural elaboration of 2-(trifluoromethyl)quinolinones. This process involves acid-catalyzed cyclization-condensation and subsequent transformations leading to various functionalized quinolines. Such compounds are of interest due to their diverse applications in medicinal chemistry and material science. The research demonstrates the versatility of 4-bromo derivatives in generating complex molecules through halogen/metal and hydrogen/metal exchange reactions (Marull & Schlosser, 2003).
Synthesis of Epoxy Systems with Improved Water Resistance
Research into the synthesis of N,N-Bis(2,3-epoxypropyl) aniline derivatives, including those with bromo, chloro, and trifluoromethyl substituents, has shown significant improvements in water resistance when used in epoxy systems. This is particularly important for applications requiring durable materials with high resistance to moisture. The study also discusses the non-Fickian behaviour of these epoxy systems during water ageing, providing insights into the long-term performance of such materials (Johncock & Tudgey, 1983).
Application in Pd-Catalyzed Coupling Reactions
This compound has been investigated in palladium-catalyzed coupling reactions, showcasing its reactivity and utility in synthesizing complex organic structures. This includes the formation of N-(1,1,1-trifluoro-2-propylidene)aniline with high yields. The research demonstrates the compound's role in facilitating novel synthesis routes, expanding the toolbox for organic chemists working on synthesizing new molecules and materials (Kino et al., 2008).
Liquid Crystal Applications
Studies on 4-octyloxy-N-(benzylidene)aniline derivatives bearing trifluoromethyl groups, including 4-bromo derivatives, have revealed their potential in forming stable smectic and nematic liquid crystal phases. These findings are significant for the development of advanced liquid crystal displays and other optoelectronic devices. The research emphasizes the impact of substituents on the liquid crystalline properties and the high orientational order exhibited by these compounds (Miyajima et al., 1995).
Safety and Hazards
作用機序
Target of Action
The primary target of 4-Bromo-N-methyl-3-(trifluoromethyl)aniline is the sphingosine-1-phosphate receptor . This receptor plays a crucial role in regulating cellular responses, including proliferation, survival, migration, and adhesion .
Mode of Action
This compound interacts with its target by acting as a low nanomolar, monoselective agonist . This means it binds to the sphingosine-1-phosphate receptor and induces a cellular response. The compound’s interaction with the receptor triggers changes in the cell that can influence various biological processes .
Biochemical Pathways
Upon activation of the sphingosine-1-phosphate receptor, several biochemical pathways are affected. These pathways are involved in regulating cellular processes such as cell growth, survival, and migration . The downstream effects of these pathways can have significant impacts on cellular function and behavior .
Pharmacokinetics
These properties would greatly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular context. By acting as an agonist of the sphingosine-1-phosphate receptor, it can influence a variety of cellular processes, potentially leading to changes in cell growth, survival, and migration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with the sphingosine-1-phosphate receptor . .
特性
IUPAC Name |
4-bromo-N-methyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTZKPWXJMMCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl 2-benzyl-octahydrocyclopenta[C] pyrrol-6-ylcarbamate](/img/structure/B3092576.png)
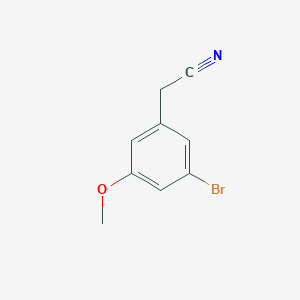
![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3092596.png)
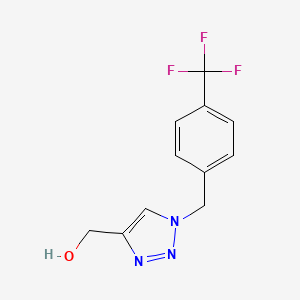
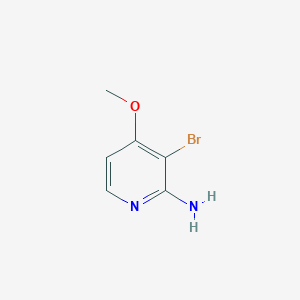
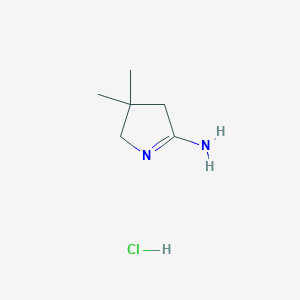


![Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B3092627.png)
